4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

4-Butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 893790-38-0, MF: C18H19ClN2O2S2, MW: 394.93 g/mol) is a synthetic small molecule belonging to the 4H-1,2,4-benzothiadiazine 1,1-dioxide class. This heterocyclic scaffold is historically established in medicinal chemistry through clinically approved diuretic and antihypertensive agents (e.g., chlorothiazide, hydrochlorothiazide) and has been extensively explored for ATP-sensitive potassium (KATP) channel modulation, antiviral activity against HCMV/VZV/HCV/HIV, and more recently for anti-atherosclerotic and MRGX2 inhibitory applications.

Molecular Formula C18H19ClN2O2S2
Molecular Weight 394.93
CAS No. 893790-38-0
Cat. No. B2636822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS893790-38-0
Molecular FormulaC18H19ClN2O2S2
Molecular Weight394.93
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC=C3Cl
InChIInChI=1S/C18H19ClN2O2S2/c1-2-3-12-21-16-10-6-7-11-17(16)25(22,23)20-18(21)24-13-14-8-4-5-9-15(14)19/h4-11H,2-3,12-13H2,1H3
InChIKeyRAYYPSLRVMSXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 893790-38-0): Chemical Class and Structural Context for Procurement Evaluation


4-Butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 893790-38-0, MF: C18H19ClN2O2S2, MW: 394.93 g/mol) is a synthetic small molecule belonging to the 4H-1,2,4-benzothiadiazine 1,1-dioxide class . This heterocyclic scaffold is historically established in medicinal chemistry through clinically approved diuretic and antihypertensive agents (e.g., chlorothiazide, hydrochlorothiazide) and has been extensively explored for ATP-sensitive potassium (KATP) channel modulation, antiviral activity against HCMV/VZV/HCV/HIV, and more recently for anti-atherosclerotic and MRGX2 inhibitory applications [1][2][3]. The target compound is distinguished from the broader class by its unique dual substitution pattern: an N4-butyl group combined with a 3-((2-chlorobenzyl)thio) moiety at the electrophilic C3 position, a combination absent from all well-characterized benzothiadiazine 1,1-dioxide pharmacophores reported to date [4].

Why In-Class Benzothiadiazine 1,1-Dioxides Cannot Substitute for 4-Butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide


Within the benzothiadiazine 1,1-dioxide class, both the nature of the N4 substituent and the C3 substituent independently and synergistically dictate pharmacological profile, target engagement, and tissue selectivity [1][2]. Published SAR studies demonstrate that even subtle changes at the C3 position—such as replacing an isopropylamino group with an isopropylsulfanyl, isopropylsulfinyl, or isobutyl group—profoundly alter KATP channel opening potency and pancreatic vs. vascular tissue selectivity [1][2]. The 4-butyl group on the target compound introduces distinct lipophilicity and steric bulk compared to the more common 4H (unsubstituted), 4-methyl, or 4-ethyl analogs available in screening libraries . The 2-chlorobenzylthio moiety at C3 further differentiates this compound from the extensively studied 3-alkylamino series (e.g., BPDZ 73, BPDZ 62) and the 3-alkyl/aryl series recently explored for anti-atherosclerotic applications [3]. Consequently, a researcher requiring this specific substitution pattern for a focused SAR campaign, selectivity profiling study, or patent strategy cannot simply replace it with a commercially available in-class analog without risking loss of the unique pharmacological signature embedded in this substitution vector combination.

Quantitative Differentiation Evidence for 4-Butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Against Closest Analogs


Structural Uniqueness: 4-Butyl + 3-((2-Chlorobenzyl)thio) Dual Substitution Pattern vs. All Reported Benzothiadiazine 1,1-Dioxide Pharmacophores

The combination of an N4-butyl substituent with a 3-((2-chlorobenzyl)thio) group at C3 is absent from all benzothiadiazine 1,1-dioxide compounds for which pharmacological data have been published [1][2]. The well-characterized KATP channel opener series (BPDZ compounds) universally employ 3-alkylamino substituents (e.g., isopropylamino in BPDZ 73, cyclobutylamino, 3,3-dimethylallylamino), not 3-arylalkylthio groups [1]. The recently reported anti-atherosclerotic series (5a–5n) utilizes 3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides with 3-aryl or 3-aryloxy substitutions, not 3-thioether linkages [3]. This dual substitution pattern represents a unique chemical space intersection that has not been pharmacologically annotated in the peer-reviewed literature.

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Predicted Lipophilicity and Physicochemical Differentiation from N4-Unsubstituted 2-Chlorobenzylthio Analogs

The target compound (MW 394.93 g/mol, C18H19ClN2O2S2) is differentiated from its closest commercially cataloged analog 3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 896686-26-3, MW 338.8 g/mol, C14H11ClN2O2S2) by the presence of the N4-butyl group . This additional C4H9 moiety increases molecular weight by 56.13 Da and is predicted to substantially elevate lipophilicity (estimated ΔclogP ≈ +1.8 to +2.5 based on the additive contribution of an n-butyl group to aromatic heterocycles), altering both passive membrane permeability and non-specific protein binding profiles [1]. Such differences are critical in cell-based assay contexts, where differential cellular penetration can produce divergent apparent potency readouts even if the intrinsic target-binding affinity is similar.

Physicochemical Properties Drug-likeness Permeability Prediction

Class-Level KATP Channel Modulation: Established SAR Framework for Predicting N4 and C3 Substituent Effects

Extensive SAR studies on 4H-1,2,4-benzothiadiazine 1,1-dioxides have established that the C3 substituent is the primary determinant of KATP channel opening potency and efficacy, while the N4 and C7 substituents modulate tissue selectivity between pancreatic β-cells and vascular smooth muscle [1][2]. For the reference compound BPDZ 73 (7-Cl, 3-isopropylamino), insulin release inhibition IC50 = 0.73 µM, while the 3-isopropylsulfanyl analog showed approximately 5- to 10-fold reduced potency on pancreatic KATP channels compared to its 3-alkylamino counterpart [1]. The 3-isobutyl analog (lacking the heteroatom linker) exhibited further attenuated activity, demonstrating that both the linker atom identity and steric environment at C3 are critical [2]. The target compound's 3-((2-chlorobenzyl)thio) group introduces a thioether-linked aromatic ring at C3—a motif not evaluated in published KATP channel SAR studies—predicting a unique pharmacological profile distinct from the 3-alkylamino and 3-alkyl series.

Ion Channel Pharmacology KATP Channel Tissue Selectivity

Anti-Atherosclerotic Class Potential: Benchmarking Against Lead Compound 5j from the Chen 2026 Series

A 2026 study by Chen et al. established that benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives can exert multi-target anti-atherosclerotic effects via coordinated suppression of inflammation (TNF-α, IL-1β, IL-6) and restoration of cholesterol homeostasis (ABCG1 upregulation) [1]. The lead compound 5j (3-(4-((4-fluorobenzyl)oxy)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) achieved >100% cell viability at 1.25–20 µM, 69.9% inhibition of foam cell formation at 3.25 µM (p < 0.001), and 43.5% lipid reduction vs. ox-LDL control (p < 0.0001) in RAW 264.7 macrophages [1]. While the target compound is structurally distinct (4H series with C3-thioether rather than 3,4-dihydro series with C3-aryloxy), the benzothiadiazine 1,1-dioxide core scaffold is validated in this therapeutic context, and the target compound's unexplored substitution pattern may confer differentiated potency, toxicity, or polypharmacology relative to 5j.

Atherosclerosis Foam Cell Formation Cholesterol Efflux

Antiviral Scaffold Potential: Benzothiadiazine 1,1-Dioxide Core as a Privileged HCV/HCMV/HIV Pharmacophore

The benzothiadiazine 1,1-dioxide scaffold has been established as a privileged antiviral chemotype, with structurally diverse derivatives demonstrating inhibitory activity against HCMV, VZV, HCV, and HIV replication [1]. The SO2NH group of the thiadiazine dioxide core participates in critical hydrogen bond interactions with the HCV NS5B polymerase active site, as confirmed by X-ray crystallography, establishing the scaffold's target engagement mechanism [1]. The target compound retains this key pharmacophoric element (the 1,1-dioxide and ring NH) while introducing an unexplored N4-butyl/C3-(2-chlorobenzylthio) substitution pattern. No antiviral data exist for this specific compound, but the scaffold's validated antiviral mechanism provides a rational basis for its evaluation against viral targets, particularly given that the lipophilic 2-chlorobenzyl and butyl substituents may enhance membrane permeability and intracellular target access.

Antiviral Drug Discovery HCV Polymerase Inhibition Broad-Spectrum Antiviral

Physicochemical Property Comparison: Target Compound vs. 4-Butyl-3-(butylthio) Analog (CAS 933022-61-8)

A structurally informative comparator is 4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 933022-61-8, C15H22N2O2S2, MW 326.5 g/mol), which shares the N4-butyl and C3-thioether motifs but replaces the 2-chlorobenzyl group with an n-butyl group . The target compound's 2-chlorobenzyl substituent introduces an aromatic ring, a chlorine atom capable of halogen bonding, and additional conformational constraints vs. the flexible n-butyl chain. These structural differences are predicted to result in: (a) distinct target-binding interactions via chlorine-mediated halogen bonds or π-stacking; (b) altered metabolic stability (benzyl thioethers are substrates for CYP450-mediated S-dealkylation); and (c) different solubility profiles (aromatic substitution generally reduces aqueous solubility vs. alkyl substitution of comparable carbon count).

Physicochemical Comparison Halogen Effects Ligand Efficiency

Recommended Research Application Scenarios for 4-Butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Based on Available Evidence


SAR Expansion Campaigns for KATP Channel Modulator Programs

The target compound is best deployed as a tool compound in KATP channel structure-activity relationship (SAR) studies exploring the effects of C3-thioether substitution on channel opening potency and pancreatic vs. vascular tissue selectivity [1]. The published SAR framework for 4H-1,2,4-benzothiadiazine 1,1-dioxides provides a robust baseline for interpreting results, with BPDZ 73 and related 3-alkylamino/3-alkylsulfanyl analogs serving as reference standards [1][2]. By testing the target compound alongside its N4-unsubstituted analog (CAS 896686-26-3) and 4-butyl-3-(butylthio) comparator (CAS 933022-61-8), researchers can deconvolute the contributions of the N4-butyl group, the thioether linker, and the 2-chlorobenzyl aromatic moiety to KATP channel pharmacology. This scenario is most relevant for academic laboratories and pharmaceutical discovery groups focused on metabolic disorders (type 2 diabetes, hyperinsulinism) or cardiovascular indications (hypertension, angina) where tissue-selective KATP channel modulation is therapeutically desirable.

Patent-Driven Scaffold Diversification for Anti-Atherosclerotic Drug Discovery

Given the recent disclosure of anti-atherosclerotic activity for benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives by Chen et al. (2026), the target compound represents a structurally distinct chemotype for composition-of-matter patent filing and freedom-to-operate analysis [3]. The 4H oxidation state, C3-thioether linkage, and absence of the 2-benzyl substituent on the sulfonamide nitrogen differentiate it from the 3,4-dihydro-2H series claimed in the Chen 2026 disclosure [3]. Industrial users pursuing atherosclerosis or lipid metabolism indications can evaluate this compound in foam cell formation assays (RAW 264.7 macrophages, ox-LDL challenge) with compound 5j as a benchmark comparator, assessing whether the altered scaffold confers superior efficacy, reduced cytotoxicity, or improved drug-like properties. This scenario is primarily relevant for biotech and pharmaceutical IP and lead identification teams.

Antiviral Screening as a Structurally Novel Benzothiadiazine Dioxide Chemotype

The validated antiviral pharmacophore of the benzothiadiazine 1,1-dioxide scaffold—particularly the SO₂NH group's demonstrated hydrogen-bonding interaction with the HCV NS5B polymerase active site—provides a rational basis for evaluating this compound in antiviral screening panels [4]. The compound's unexplored substitution pattern may yield activity against viral strains resistant to existing benzothiadiazine-based inhibitors or exhibit a differentiated selectivity profile. Recommended screening contexts include: HCV replicon assays (genotypes 1a, 1b), HCMV plaque reduction assays, and HIV-1 replication assays in MT-4 or PBMC cultures, with appropriate benzothiadiazine-based reference inhibitors as positive controls. This scenario is most appropriate for academic antiviral discovery groups, government screening initiatives, and pharmaceutical antiviral programs seeking to identify novel chemotypes outside existing patent landscapes.

Chemical Probe for Investigating 2-Chlorobenzylthio Substituent Effects on Biological Activity

The 2-chlorobenzylthio moiety at C3 is a distinguishing feature of this compound that has not been systematically explored in any published benzothiadiazine 1,1-dioxide SAR study. This compound can serve as a chemical probe to investigate the biological consequences of this specific substituent class (ortho-chlorobenzyl thioether) in the context of the benzothiadiazine dioxide scaffold, with potential implications for target engagement, metabolic stability, and off-target selectivity. Recommended experimental design includes: (a) parallel profiling against a panel of pharmacologically relevant targets (kinases, GPCRs, ion channels, transporters) to establish selectivity fingerprints; (b) metabolic stability assessment in liver microsomes (human, rat, mouse) with metabolite identification to map metabolic soft spots associated with the benzylic thioether; and (c) plasma protein binding determination to contextualize the impact of elevated lipophilicity. This scenario is ideal for chemical biology core facilities, academic screening centers, and early-stage drug discovery teams seeking to annotate unexplored chemical space within a privileged scaffold family [2].

Quote Request

Request a Quote for 4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.